6,8-Dichloroquinoline-3-carboxamide
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Overview
Description
6,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxamide typically involves the chlorination of quinoline derivatives followed by amidation. One common method includes the reaction of 6,8-dichloroquinoline with an appropriate amine under controlled conditions to form the carboxamide .
Industrial Production Methods: Industrial production of this compound often employs catalytic and non-catalytic amidation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
Scientific Research Applications
6,8-Dichloroquinoline-3-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-proliferative agent and kinase inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells . Additionally, it modulates the activity of natural killer cells, enhancing their cytotoxicity against tumor cells .
Comparison with Similar Compounds
3,7-Dichloroquinoline-8-carboxamide: Known for its pesticidal properties.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory effects.
Tasquinimod: Another quinoline-3-carboxamide with anti-angiogenic properties.
Uniqueness: 6,8-Dichloroquinoline-3-carboxamide stands out due to its dual role as an anti-proliferative agent and kinase inhibitor. Its unique structural features allow for selective targeting of cancer cells while minimizing toxicity to normal cells .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
6,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15) |
InChI Key |
GNUTZJBJIVXTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)N |
Origin of Product |
United States |
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